

# Pharmacological profile and properties of Icenticaftor (QBW251)

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# Icenticaftor (QBW251): A Comprehensive Pharmacological Profile

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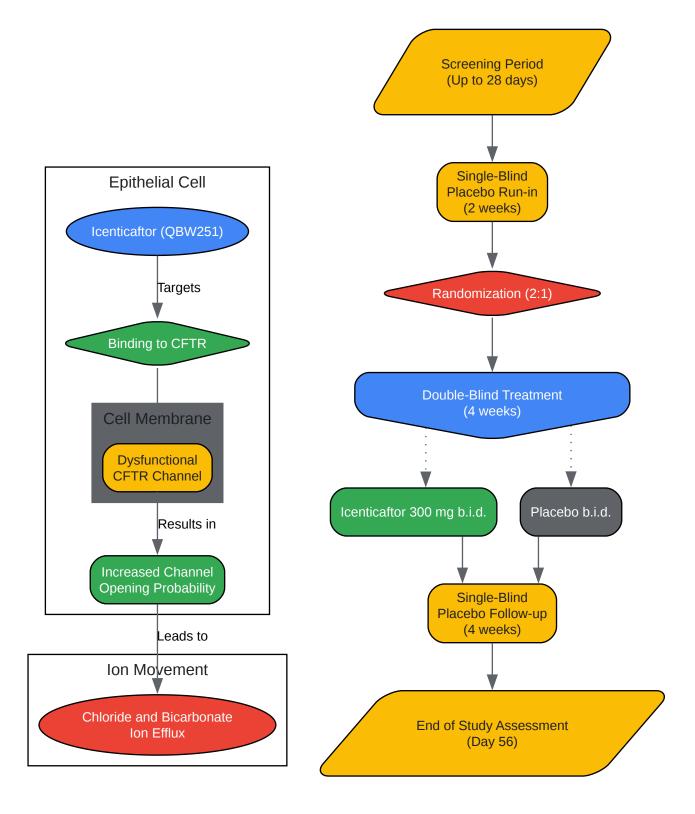
Basel, Switzerland - This technical guide provides an in-depth overview of the pharmacological properties of **icenticaftor** (QBW251), a novel, orally bioavailable small molecule designed to address cystic fibrosis transmembrane conductance regulator (CFTR) dysfunction. Developed by Novartis, **icenticaftor** acts as a CFTR potentiator, enhancing the channel's activity. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the mechanism of action, pharmacokinetics, pharmacodynamics, clinical efficacy, and safety profile of **icenticaftor**, based on preclinical and clinical trial data.

### **Mechanism of Action**

**Icenticaftor** is a CFTR potentiator.[1][2] In individuals with certain CFTR mutations or in conditions where CFTR function is impaired, the CFTR protein may be present on the cell surface but exhibits defective channel gating, leading to reduced ion transport. **Icenticaftor** directly targets these dysfunctional CFTR proteins, increasing the probability of the channel being open and thereby augmenting the transport of chloride and bicarbonate ions across the cell membrane.[3] This action helps to restore hydration of the airway surface liquid, improve mucociliary clearance, and reduce mucus accumulation, which are key pathological features in diseases like cystic fibrosis (CF) and chronic obstructive pulmonary disease (COPD).[4][5]



The signaling pathway for **icenticaftor**'s action is focused on the CFTR protein itself. The following diagram illustrates this mechanism.



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### References

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